3,3-Diethoxy-1,1,1-trifluoropropan-2-amine
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Overview
Description
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine is a fluorinated organic compound with the molecular formula C7H14F3NO2 This compound is characterized by the presence of trifluoromethyl and diethoxy groups attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine typically involves the reaction of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one with an amine source under controlled conditions. One common method is the nucleophilic substitution reaction where the ketone is reacted with an amine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxy-1,1,1-trifluoropropane: Similar structure but lacks the amine group.
1,1,1-Trifluoropropan-2-one: Contains a ketone group instead of the amine.
1,1,1-Trifluoropropan-2-ylhydrazine: Contains a hydrazine group instead of the amine
Uniqueness
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine is unique due to the presence of both diethoxy and trifluoromethyl groups attached to an amine backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H14F3NO2 |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3,3-diethoxy-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C7H14F3NO2/c1-3-12-6(13-4-2)5(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
KINBVPVEVMJMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(F)(F)F)N)OCC |
Origin of Product |
United States |
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